molecular formula C18H21NO3 B5813857 3,4-diethoxy-N-(4-methylphenyl)benzamide

3,4-diethoxy-N-(4-methylphenyl)benzamide

Cat. No. B5813857
M. Wt: 299.4 g/mol
InChI Key: FSIIIGANVDZXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of N-phenylbenzamides. It is also known as N-(4-methylphenyl)-3,4-diethoxybenzamide or MPDEB. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 3,4-diethoxy-N-(4-methylphenyl)benzamide is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have potential applications in the treatment of Parkinson's disease and schizophrenia. It has also been shown to have an affinity for the serotonin 5-HT2A receptor, which suggests that it may have potential applications in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which suggests that it may have potential applications in the treatment of Parkinson's disease. It has also been shown to decrease the activity of the prefrontal cortex, which suggests that it may have potential applications in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-diethoxy-N-(4-methylphenyl)benzamide in lab experiments is its specificity for dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, which can be a concern in certain lab experiments.

Future Directions

There are several future directions for research on 3,4-diethoxy-N-(4-methylphenyl)benzamide. One area of interest is the potential use of this compound in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of interest is the development of more specific and potent dopamine and serotonin receptor antagonists. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on various organ systems.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-(4-methylphenyl)benzamide can be achieved through a multi-step process that involves the reaction of 4-methylacetanilide with ethyl bromoacetate, followed by the hydrolysis of the resulting ethyl 3,4-diethoxyphenylacetate with aqueous sodium hydroxide. The final step involves the reaction of the resulting 3,4-diethoxyphenylacetic acid with thionyl chloride and then with ammonia to yield this compound.

Scientific Research Applications

3,4-diethoxy-N-(4-methylphenyl)benzamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been used as a tool in studying the mechanisms of action of certain neurotransmitters, such as dopamine and serotonin.

properties

IUPAC Name

3,4-diethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-11-8-14(12-17(16)22-5-2)18(20)19-15-9-6-13(3)7-10-15/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIIIGANVDZXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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